- Difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride as a new difluorocarbene sourceChinese Journal of Chemistry, 2011, 29(12), 2717-2721,
Cas no 920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene)
920981-12-0 structure
1-(Difluoromethoxy)-2-iodobenzene
1-(Difluoromethoxy)-2-iodobenzene Properties
Names and Identifiers
-
- 1-(Difluoromethoxy)-2-iodobenzene
- 2-(Difluoromethoxy)iodobenzene
- 2-Iodo-1-(difluoromethoxy)benzene
- 1-Difluoromethoxy-2-iodobenzene
- 1-Iodo-2-(difluoromethoxy)benzene
- PC7263
- AS02464
- AK136295
- ST2403258
- 1-[bis(fluoranyl)methoxy]-2-iodanyl-benzene
- X8405
- A844145
- 1-(Difluoromethoxy)-2-iodobenzene (ACI)
- CK2335
- MFCD09749662
- DTXSID90580083
- CS-W021254
- SY106752
- BZOXAMCTTCQOTB-UHFFFAOYSA-N
- SB85452
- DB-079231
- AKOS009322888
- 920981-12-0
- SCHEMBL1438852
- EN300-5042512
- DS-5372
- +Expand
-
- MFCD09749662
- BZOXAMCTTCQOTB-UHFFFAOYSA-N
- 1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H
- FC(OC1C(I)=CC=CC=1)F
Computed Properties
- 269.93500
- 0
- 3
- 2
- 269.93532g/mol
- 11
- 121
- 0
- 0
- 0
- 0
- 0
- 1
- 3.7
- 9.2
Experimental Properties
- 2.89260
- 9.23000
- 334.5°C at 760 mmHg
- 94℃
- 1.839
1-(Difluoromethoxy)-2-iodobenzene Price
1-(Difluoromethoxy)-2-iodobenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 5 °C
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 5 °C
1.2 5 °C → rt; 2 h, rt
1.2 5 °C → rt; 2 h, rt
Reference
- Process for preparation of difluoromethyl containing compounds using (difluoromethyl)trialkylammonium salts, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 5 h, 50 °C
Reference
- Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylationsChemical Communications (Cambridge, 2007, (48), 5149-5151,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 4 h, 60 °C; 60 °C → rt
Reference
- Method for preparation of difluoromethyl-containing compound, China, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, 75 °C
Reference
- Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]Chemistry - A European Journal, 2016, 22(6), 2075-2084,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; -78 °C; -78 °C → 80 °C; 4 h, 80 °C
Reference
- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivativesJournal of Organic Chemistry, 2006, 71(26), 9845-9848,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 12 h, 25 °C
Reference
- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic AcidOrganic Letters, 2017, 19(10), 2758-2761,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 12 h, 35 °C
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
Reference
- Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodologyJournal of Fluorine Chemistry, 2014, 160, 72-76,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.5 h, 60 - 70 °C
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
Reference
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
1-(Difluoromethoxy)-2-iodobenzene Raw materials
- N,N-Dibutyl-N-(difluoromethyl)-1-butanaminium Chloride (1:1)
- Difluoromethyl Phenyl Sulfone
- Phenol, 2-iodo-, 1-formate
- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-
- Bromodifluoroacetic acid
- 2-chloro-2,2-difluoro-1-phenylethan-1-one
- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)
- 2-Iodophenol
- Chloro(difluoro)methylsulfonylbenzene
1-(Difluoromethoxy)-2-iodobenzene Preparation Products
1-(Difluoromethoxy)-2-iodobenzene Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:920981-12-0)
XU NV SHI
15221998634
1986399151@qq.com
1-(Difluoromethoxy)-2-iodobenzene Related Literature
-
Fernando G. Souza, Jr. RSC Adv., 2016,6, 21376-21386
-
2. Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†Hongyan Li,Xinghao Wang,Qiong Liu,Jiazuan Ni,Hongzhe Sun Chem. Commun., 2013,49, 9134-9136
-
Rocío Muñiz,Lara Lobo,Beatriz Fernández,Rosario Pereiro J. Anal. At. Spectrom., 2019,34, 702-707
-
A. Gumus,S. Lee,K. Karlsson,R. Gabrielson,D. W. Winkler,D. Erickson Analyst, 2014,139, 742-748
-
Peter J. Nichols,Colin L. Raston,Jonathan W. Steed Chem. Commun., 2001, 1062-1063
-
Ana C. Trindade,João P. Canejo,Pedro Brogueira,Maria Helena Godinho J. Mater. Chem., 2012,22, 22044-22049
-
Chen Liu,Guobin Mao,Chen Su,Xinghu Ji,Zilin Chen,Zhike He Anal. Methods, 2015,7, 7748-7752
-
Amrita Ghosh,Mousumi Mitra,Dipali Banerjee,Anup Mondal RSC Adv., 2016,6, 22803-22811
-
10. Back matter
Recommended suppliers
Amadis Chemical Company Limited
(CAS:920981-12-0)1-(Difluoromethoxy)-2-iodobenzene
99%
100g
374.0